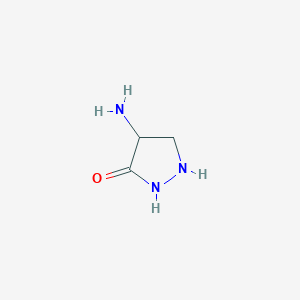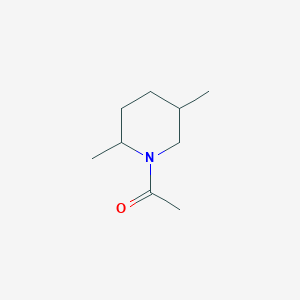
2-(Trifluoromethylsulfonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethylsulfonyl)benzenesulfonamide is an organic compound with the chemical formula C7H6F3NO2S. It is known for its unique properties and applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of both trifluoromethyl and sulfonamide functional groups, which contribute to its reactivity and usefulness in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Trifluoromethylsulfonyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with trifluoromethylamine. The reaction typically occurs under controlled conditions, often at room temperature or with slight heating, and in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction can be represented as follows:
C6H5SO2Cl+CF3NH2→C6H4(CF3)SO2NH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethylsulfonyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids .
Aplicaciones Científicas De Investigación
2-(Trifluoromethylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity . These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the sulfonyl group, affecting its reactivity and applications.
4-(Trifluoromethyl)benzenesulfonamide: Positional isomer with different physical and chemical properties.
Benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Uniqueness
2-(Trifluoromethylsulfonyl)benzenesulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which confer distinct reactivity and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfonamide group allows for specific interactions with biological targets .
Propiedades
Número CAS |
77797-88-7 |
|---|---|
Fórmula molecular |
C7H6F3NO4S2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-(trifluoromethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO4S2/c8-7(9,10)16(12,13)5-3-1-2-4-6(5)17(11,14)15/h1-4H,(H2,11,14,15) |
Clave InChI |
YWOIBRYMVLSMGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)
![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)









